molecular formula C11H15ClN2O5 B1587180 3-Nitro-L-tyrosine ethyl ester hydrochloride CAS No. 66737-54-0

3-Nitro-L-tyrosine ethyl ester hydrochloride

Cat. No.: B1587180
CAS No.: 66737-54-0
M. Wt: 290.70 g/mol
InChI Key: GITKQXFBNJTMRP-QRPNPIFTSA-N
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Description

3-Nitro-L-tyrosine ethyl ester hydrochloride is a chemically modified tyrosine derivative widely utilized as a critical reagent in biochemical and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. In experimental settings, it is extensively applied in protein modification studies to investigate the effects of nitration on protein function and stability, helping to elucidate the role of nitro-tyrosine as a marker of oxidative stress in diseases such as cancer and neurodegenerative conditions. Its application extends to the development of diagnostic tools for measuring oxidative damage in biological samples, aiding in the early detection of diseases. Furthermore, this compound is explored in antioxidant research for its potential properties, contributing to the development of new therapeutic agents. The parent molecule, 3-nitro-L-tyrosine, is identified as an inhibitor of mitochondrial glutathione reductase, playing a role in cellular redox signaling pathways. Chemical Identifiers: : 66737-54-0

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKQXFBNJTMRP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922613
Record name Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1)
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Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66737-54-0, 118123-23-2
Record name (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride
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Record name Ethyl 3-nitro-L-tyrosinate monohydrochloride
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Record name DL-Tyrosine, 3-nitro-, ethyl ester, monohydrochloride
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Record name Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1)
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Record name Ethyl 3-nitro-L-tyrosinate monohydrochloride
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Preparation Methods

Nitration of L-tyrosine

  • Reagents and Conditions : Typically, nitration is performed using a mixture of nitric acid and sulfuric acid under controlled temperature (often 0–5 °C) to selectively introduce the nitro group at the 3-position of the phenolic ring of L-tyrosine.
  • Mechanism : Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the aromatic ring.
  • Optimization : Temperature control is crucial to prevent multiple nitrations or oxidative degradation. The reaction is quenched once the desired mono-nitration is achieved.

Esterification to Ethyl Ester

  • Reagents and Conditions : The nitrated L-tyrosine is subjected to esterification using ethanol in the presence of acid catalysts such as concentrated sulfuric acid, thionyl chloride, or anhydrous hydrogen chloride gas.
  • Preferred Method : Thionyl chloride in ethanol is often preferred for its efficiency and cleaner reaction profile.
  • Process : The carboxylic acid group is converted to the ethyl ester under reflux conditions, followed by removal of excess reagents and solvents.

Formation of Hydrochloride Salt

  • After esterification, the product is treated with hydrochloric acid or exposed to hydrogen chloride gas to form the hydrochloride salt.
  • This step enhances the compound’s crystalline properties and stability, facilitating purification.

A patent (CN112920086A) describes a multi-step synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives, which shares similarities in handling L-tyrosine derivatives. The process involves:

  • Esterification of L-tyrosine to form esters.
  • Amidation and etherification steps under mild conditions.
  • Use of triphenylphosphine and azodicarbonyl compounds for etherification.
  • One-pot hydrolysis and amidation to improve yield and purity.
  • The method emphasizes mild reaction conditions, high yield (up to 61.5%), and high enantiomeric excess (>99% ee).

Although this patent focuses on protected tyrosine derivatives for peptide synthesis, the principles of controlled esterification and functional group modification are relevant for preparing 3-nitro-L-tyrosine ethyl ester hydrochloride.

Step Reagents/Conditions Key Parameters Outcome Notes
Nitration HNO3/H2SO4 mixture, 0–5 °C Temperature control, reaction time Selective 3-nitration Avoid over-nitration and degradation
Esterification Ethanol + catalyst (e.g., thionyl chloride) Reflux temperature, catalyst type Formation of ethyl ester Thionyl chloride preferred for yield
Hydrochloride formation HCl gas or aqueous HCl Controlled acid addition Hydrochloride salt formation Improves stability and crystallinity
  • The nitration step must be carefully controlled to prevent dinitration or oxidation of the amino acid.
  • Esterification via thionyl chloride in ethanol provides a cleaner reaction and higher yield compared to direct acid-catalyzed esterification.
  • Formation of the hydrochloride salt facilitates purification and handling.
  • The overall yield and purity depend heavily on the control of reaction parameters and the sequence of steps.
  • Industrial-scale synthesis benefits from mild reaction conditions and minimized waste, as highlighted in related L-tyrosine derivative syntheses.

The preparation of this compound involves a well-established sequence of nitration of L-tyrosine, followed by esterification and salt formation. Optimization of reaction conditions is essential to maximize yield and purity. Insights from advanced synthetic methods of L-tyrosine derivatives provide valuable strategies for improving process efficiency and scalability. This compound’s preparation is foundational for its applications in biochemical and pharmaceutical research.

Chemical Reactions Analysis

3-Nitro-L-tyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Overview:
NTEE HCl serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural modification of tyrosine allows it to interact with various biological pathways, making it a candidate for drug development.

Case Study:
Research has indicated that compounds similar to NTEE HCl can enhance neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that nitro-tyrosine derivatives can mitigate oxidative stress in neuronal cells, which is a hallmark of conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research

Overview:
NTEE HCl is extensively used in biochemical studies to investigate the role of nitro-tyrosine in oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders. The compound aids in elucidating the mechanisms by which oxidative damage contributes to cellular dysfunction.

Data Table: Applications in Biochemical Research

Application AreaDescription
Oxidative Stress StudiesInvestigating the impact of nitro-tyrosine on cellular oxidative damage.
Cancer ResearchExploring the role of nitro-tyrosine in tumor progression and metastasis.
Neurodegenerative DisordersAnalyzing how nitro-tyrosine affects neuronal health and signaling pathways.

Protein Modification Studies

Overview:
Researchers utilize NTEE HCl to modify proteins, which helps understand the effects of nitrosylation on protein function and stability. This modification can alter enzyme activities and influence protein interactions.

Example:
In studies involving protein kinases, NTEE HCl has been shown to modulate kinase activity, impacting signaling pathways critical for cell growth and differentiation. This modulation provides insights into how post-translational modifications affect cellular responses.

Diagnostic Applications

Overview:
NTEE HCl can be employed in developing diagnostic tools for measuring oxidative damage in biological samples. This application is crucial for early disease detection and monitoring disease progression.

Case Study:
A study demonstrated that measuring levels of nitro-tyrosine in serum samples could serve as a biomarker for oxidative stress-related diseases, including cardiovascular diseases and diabetes. This diagnostic potential underscores the importance of NTEE HCl in clinical settings.

Antioxidant Research

Overview:
The compound is explored for its potential antioxidant properties, contributing to developing new therapeutic agents aimed at reducing oxidative stress.

Research Findings:
Investigations have revealed that NTEE HCl exhibits antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models . These findings suggest its potential use as a protective agent against oxidative damage.

Mechanism of Action

The mechanism of action of 3-Nitro-L-tyrosine ethyl ester hydrochloride involves its ability to modify proteins via the carboxylic group. This modification can affect enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved include enzymes and proteins that interact with the carboxylate-modified tyrosine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-nitro-L-tyrosine ethyl ester hydrochloride are distinguished by variations in substituents, ester groups, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Applications References
3-Nitro-L-tyrosine ethyl ester HCl C₁₁H₁₅ClN₂O₅ 290.7 Ethyl ester, nitro group at C3 Genetic code expansion, analytical standards
3-Nitro-L-tyrosine methyl ester HCl C₁₀H₁₃ClN₂O₅ 276.7 Methyl ester instead of ethyl Intermediate in fluorescent probe synthesis
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester C₁₃H₁₆ClN₂O₆ 343.7 Acetylated amino group, chloro substitution Crystallography studies (single-crystal X-ray)
3-Acetyl-L-tyrosine methyl ester HCl C₇H₁₅NO·HCl 129.2 (base) Acetyl group at C3, methyl ester Peptide synthesis and modification
L-Tyrosine, 3-methoxy-O-methyl-, ethyl ester HCl C₁₃H₁₉NO₄·HCl 301.8 Methoxy and methyl ether groups Synthetic organic chemistry intermediates

Structural and Functional Analysis

Ester Group Variations :

  • The ethyl ester in 3-nitro-L-tyrosine ethyl ester HCl enhances solubility in organic solvents compared to its methyl ester counterpart, which may exhibit higher volatility .
  • The acetylated derivatives (e.g., N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester) introduce steric hindrance and alter electronic properties, impacting binding affinity in enzymatic assays .

Substituent Effects :

  • The nitro group in 3-nitro-L-tyrosine derivatives confers redox activity, making it suitable for studying oxidative stress .
  • Chloro or methoxy substitutions (e.g., 3-methoxy-O-methyl derivatives) modulate hydrophobicity and spectral properties, influencing applications in crystallography and material science .

Analytical Utility: While 3-nitro-L-tyrosine ethyl ester HCl is preferred as an HPLC internal standard due to its stability, ethyl-4-hydroxy-2-quinolinecarboxylate and theophylline are alternatives with distinct retention times and ionization efficiencies .

Research Findings and Market Data

  • Genetic Studies : Directed evolution experiments using 3-nitro-L-tyrosine ethyl ester HCl demonstrated improved bacterial fitness after 2000 generations, highlighting its compatibility with amber codon reassignment .
  • Market Presence: The compound is marketed at 99% purity (Industrial Grade) in 25 kg drums, with a projected growth in demand due to its role in proteomics and synthetic biology .

Biological Activity

3-Nitro-L-tyrosine ethyl ester hydrochloride (NTEE HCl) is a derivative of the amino acid tyrosine, distinguished by the presence of a nitro group at the meta position of its aromatic ring. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as a nitric oxide donor and its implications in various signaling pathways.

  • Chemical Formula : C₁₁H₁₄ClN₂O₅
  • Molecular Weight : 290.70 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form, facilitating various experimental applications.

The precise mechanism of action for NTEE HCl remains partially understood, but it is believed to involve interactions with enzymes and proteins that are crucial in cellular signaling and metabolism. The introduction of the nitro group alters the chemical properties of the tyrosine side chain, potentially affecting protein function and enzyme activity.

Potential Mechanisms Include :

  • Enzyme Modulation : NTEE HCl can influence the activity of specific kinases and phosphatases, which are vital in signaling pathways.
  • Nitric Oxide Donation : Its role as a nitric oxide donor suggests interactions with receptors involved in vascular regulation and immune responses.

Biological Activities

Research indicates that this compound may have significant effects on:

  • Oxidative Stress : It has been implicated in studies related to oxidative stress, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
  • Inflammation : The compound's influence on inflammatory pathways highlights its relevance in research concerning chronic inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of NTEE HCl, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
L-TyrosineAmino acid without nitro groupPrecursor for neurotransmitters like dopamine
3-Nitro-L-tyrosineNitro group at meta positionInvolved in oxidative stress research
4-Nitro-L-tyrosineNitro group at para positionDifferent signaling effects compared to meta isomer
N-Acetyl-L-tyrosineAcetylated form of L-TyrosineUsed in studies related to protein acetylation

The unique nitro substitution pattern of NTEE HCl influences its reactivity and biological interactions distinctly from other tyrosine derivatives.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has shown that NTEE HCl can modulate enzyme activities, affecting both conformational states and functional outcomes. For example, studies demonstrated alterations in kinase activity upon treatment with NTEE HCl, suggesting its utility in dissecting kinase signaling pathways.
  • Therapeutic Applications :
    • Investigations into the compound's role in oxidative stress have led to hypotheses regarding its potential as a therapeutic agent for diseases characterized by oxidative damage. Its ability to donate nitric oxide could be beneficial in conditions requiring enhanced vasodilation or immune response modulation.
  • Oxidative Stress Research :
    • A study highlighted that NTEE HCl could serve as a model compound for understanding protein modifications under oxidative stress conditions. The nitro group may facilitate the formation of protein adducts that could be analyzed for their biological implications .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Nitro-L-tyrosine ethyl ester hydrochloride in laboratory settings?

Methodological Answer:
The synthesis typically involves two steps:

Acid Chloride Formation : React 3-nitro-L-tyrosine with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step activates the carboxylic acid for nucleophilic substitution.

Esterification : Treat the acid chloride with anhydrous ethanol under inert conditions (e.g., argon atmosphere) to yield the ethyl ester. Hydrochloride salt formation occurs in situ due to excess HCl generated during the reaction.
Key Considerations :

  • Maintain anhydrous conditions to avoid hydrolysis of intermediates.
  • Purify the product via cold ethanol washing and store at -15°C to enhance stability .

Basic: How is this compound structurally characterized?

Methodological Answer:
Characterization employs:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the ethyl ester moiety and nitro group positions.

Mass Spectrometry (MS) : Confirm molecular weight (290.7 g/mol) and fragmentation patterns.

X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O interactions with the nitro group) and crystal packing, as demonstrated in related nitro-tyrosine derivatives .

Advanced: How can isotopic labeling be applied to study the metabolic pathways of this compound?

Methodological Answer:
Isotopic labels (e.g., ¹⁴C, ¹³C, ¹⁵N) can be introduced at specific positions:

Labeling Strategy :

  • ¹⁴C : Incorporate at the ethyl group (C-1′ or C-2′) using ¹⁴C-ethanol during esterification.
  • ¹⁵N : Introduce at the amino group (N-5) via labeled tyrosine precursors.

Tracking Metabolism : Use liquid scintillation counting or isotope-ratio mass spectrometry (IRMS) to monitor labeled metabolites in tissues or biofluids.
Applications : Study hepatic or renal clearance pathways and nitrotyrosine’s role in oxidative stress .

Advanced: What methodological considerations are critical when using this compound in enzymatic studies, such as dityrosine cross-linking?

Methodological Answer:

Stability Control : Monitor hydrolysis under physiological pH (7.4) using HPLC to quantify free nitrotyrosine and ester degradation.

Enzymatic Activity : Pre-incubate vascular peroxidase-1 (VPO1) with the compound and measure dityrosine formation via fluorescence (ex/em: 315/420 nm) or immunoblotting.

Interference Checks : Include controls with competing substrates (e.g., tyrosine ethyl ester) to validate specificity .

Advanced: How to address discrepancies in reported stability data of this compound under different pH conditions?

Methodological Answer:

Controlled pH Experiments : Prepare buffers (pH 2–9) and incubate the compound at 37°C.

Kinetic Analysis : Use UV-Vis spectroscopy (λ = 280 nm) or LC-MS to track hydrolysis rates.

Data Reconciliation : Compare degradation half-lives across studies, accounting for buffer composition (e.g., phosphate vs. Tris) and ionic strength, which influence ester stability.
Example : Structural analogs like N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester show pH-dependent intramolecular hydrogen bonding, which may stabilize the ester moiety in acidic conditions .

Basic: What are the primary research applications of this compound in oxidative stress studies?

Methodological Answer:
The compound serves as:

Biomarker Precursor : Hydrolyzes in vivo to 3-nitrotyrosine, a marker of peroxynitrite-mediated protein modification.

Enzyme Substrate : Used to study nitrotyrosine formation kinetics in peroxidase or myeloperoxidase assays.
Protocol : Incubate with H₂O₂ and enzyme, then quantify nitrotyrosine via ELISA or Western blot .

Advanced: How to optimize crystallization conditions for structural analysis of nitrotyrosine derivatives?

Methodological Answer:

Solvent Screening : Use vapor diffusion with ethanol/water mixtures (e.g., 9:1 v/v) to promote crystal growth.

Temperature Gradients : Crystallize at 4°C or 40°C to assess polymorphism.

Twinned Crystal Handling : For non-merohedral twins (common in nitrotyrosine esters), refine data using twin-specific software (e.g., SHELXL) and report domain ratios .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-L-tyrosine ethyl ester hydrochloride
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3-Nitro-L-tyrosine ethyl ester hydrochloride

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